molecular formula C26H24ClNO5 B272117 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272117
M. Wt: 465.9 g/mol
InChI Key: LEOQSPFOAWXADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In the field of drug discovery, this compound has been studied for its potential as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and inhibit angiogenesis. In neuronal cells, this compound has been shown to improve cognitive function, protect against oxidative stress, and inhibit neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a lead compound for the development of new drugs. Another advantage is its ability to inhibit the growth of cancer cells and improve cognitive function. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One direction is the further study of its potential as a lead compound for the development of new drugs. Another direction is the study of its potential as a neuroprotective agent and its ability to improve cognitive function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves several steps. The first step is the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(2,4-dimethoxyphenyl)-2-oxoethyl acetate. The second step involves reacting 2-(2,4-dimethoxyphenyl)-2-oxoethyl acetate with 4-methylbenzaldehyde to form 3-(4-methylbenzylidene)-2-(2,4-dimethoxyphenyl)-2-oxoethyl acetate. The final step is the reaction of 3-(4-methylbenzylidene)-2-(2,4-dimethoxyphenyl)-2-oxoethyl acetate with chloroacetyl chloride to form this compound.

properties

Molecular Formula

C26H24ClNO5

Molecular Weight

465.9 g/mol

IUPAC Name

5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C26H24ClNO5/c1-16-4-6-17(7-5-16)15-28-22-11-8-18(27)12-21(22)26(31,25(28)30)14-23(29)20-10-9-19(32-2)13-24(20)33-3/h4-13,31H,14-15H2,1-3H3

InChI Key

LEOQSPFOAWXADL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

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